BenchChemオンラインストアへようこそ!

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Anticancer Cell Proliferation Benzothiazole SAR

This benzothiazole-phenoxyacetamide hybrid features a 5,7-dimethyl substitution pattern and an N-furan-2-ylmethyl pharmacophore that confer unique molecular recognition not recapitulated by 4,7-dichloro or N-morpholinopropyl analogs. Documented antiproliferative activity (IC50 4.5–6.0 µM) against breast, colon, and lung cancer lines supports its use in oncology hit-to-lead optimization. The neutral furan substituent provides pH-independent permeability, eliminating lysosomal sequestration artifacts for reliable intracellular target engagement. Benchmark against doxorubicin or cisplatin to establish therapeutic indices. Ideal for fragment-based screening or scaffold-hopping against BCR-ABL1, Raf-1, or PI3K kinase targets. Custom synthesis available; specify purity and scale requirements.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 922389-21-7
Cat. No. B2813907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
CAS922389-21-7
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4)C
InChIInChI=1S/C22H20N2O3S/c1-15-11-16(2)21-19(12-15)23-22(28-21)24(13-18-9-6-10-26-18)20(25)14-27-17-7-4-3-5-8-17/h3-12H,13-14H2,1-2H3
InChIKeyZGBOQYANUIHTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide (CAS 922389-21-7) Procurement and Differentiation Guide


N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic benzothiazole derivative featuring a 5,7-dimethyl-substituted benzothiazole core, an N-furan-2-ylmethyl substituent, and a 2-phenoxyacetamide group . This compound belongs to a class investigated for anticancer and anti-inflammatory applications, with preliminary data suggesting antiproliferative activity across multiple cancer cell lines . Its molecular formula is C22H20N2O3S and molecular weight is 392.47 g/mol .

Why N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide Cannot Be Simply Substituted by In-Class Analogs


Benzothiazole-phenoxyacetamide hybrids exhibit steep structure-activity relationships (SAR), where minor substituent changes drastically alter target selectivity and potency. For example, in related benzothiazole-phenoxyacetamide libraries, shifting from a 5,7-dimethyl to a 4,7-dichloro substitution or replacing the N-furan-2-ylmethyl with N-morpholinopropyl results in divergent antiproliferative and enzyme inhibition profiles [1]. The specific combination of electron-donating methyl groups at positions 5 and 7 on the benzothiazole ring, along with the furan-2-ylmethyl substituent, confers unique molecular recognition properties that are not recapitulated by other substitution patterns. Therefore, generic substitution without data-driven justification risks loss of desired activity or introduction of off-target effects.

Quantitative Comparative Evidence for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide


Antiproliferative Activity Across Multiple Cancer Cell Lines Compared to Benzothiazole Class Baseline

The target compound demonstrates significant antiproliferative effects at low micromolar concentrations across breast, colon, and lung cancer cell lines, positioning it within the active range of its structural class. While direct head-to-head studies are not available, cross-class comparison against other 5,7-dimethylbenzothiazole derivatives (e.g., Kv7.2/7.3 activators) shows that only the phenoxyacetamide-furan hybrid achieves this multi-cell line antiproliferative profile without significant neuronal ion channel activity, unlike compounds optimized solely for epilepsy [1]. Reported IC50 values: Breast Cancer (MCF-7) 5.0 µM, Colon Cancer (HCT-116) 4.5 µM, Lung Cancer (A549) 6.0 µM .

Anticancer Cell Proliferation Benzothiazole SAR

Substituent-Dependent Physicochemical Properties: Lipophilicity and Drug-Likeness vs. 4-Fluoro and 4,7-Dichloro Analogs

Comparisons with N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide and N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide reveal distinct lipophilicity and hydrogen-bonding profiles dictated by the 5,7-dimethyl substitution. The target compound (C22H20N2O3S, MW 392.47) has a calculated LogP of approximately 4.2 and features no halogen atoms, resulting in lower molecular polarizability compared to its fluorinated (MW 410.46) and dichlorinated (MW 425.33) counterparts [1]. This absence of halogen bonds potentially reduces CYP450-mediated metabolism liabilities and non-specific protein binding, making it a cleaner probe for cellular assays.

Physicochemical Drug-likeness Lead optimization

Structural Differentiation from N-Benzyl Analog: N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide

The target compound replaces the benzyl group found in N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide (CAS 899963-58-7) with a furan-2-ylmethyl group. This substitution introduces a heteroaromatic ring capable of additional pi-stacking and hydrogen-bonding interactions. In benzothiazole-derived kinase inhibitors, the presence of a furan ring has been associated with enhanced binding to the hinge region of kinases, and the 5,7-dimethyl pattern further optimizes hydrophobic pocket occupancy [1]. While specific affinity data for this compound is not yet published, the furan substitution is a recognized strategy to improve selectivity over the benzyl analog class.

Structural biology Ligand design Kinase inhibition

N-Substituent Effect: Furan-2-ylmethyl vs. Morpholinopropyl Acetamide Series

Compared to its N-morpholinopropyl counterpart (N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride), the target compound lacks a basic amine and the extended flexible linker. This structural difference eliminates the protonation-dependent solubility and permeability behavior characteristic of morpholino compounds. For example, morpholine-containing analogs exhibit pH-dependent logD shifts and are potential P-glycoprotein substrates, whereas the neutral furan-substituted analog is predicted to maintain consistent passive permeability across physiological pH ranges [1]. This makes the target compound a more reliable chemical probe for intracellular targets where consistent unbound concentrations are required.

Enzyme inhibition Receptor modulation ADME

Optimal Research and Industrial Use Cases for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide


Oncology Drug Discovery: Antiproliferative Chemical Probe Development

The compound's demonstrated antiproliferative activity (IC50 4.5-6.0 µM) against breast, colon, and lung cancer lines supports its use as a starting point for hit-to-lead optimization in oncology programs. Its balanced lipophilicity and lack of reactive functional groups make it suitable for further structural elaboration. Researchers should benchmark it against doxorubicin or cisplatin in the same cell lines to establish therapeutic indices.

Kinase Inhibitor Scaffold Exploration via Hinge-Binding Motif Incorporation

The furan-2-ylmethyl group offers a distinct hydrogen-bonding pharmacophore not present in benzyl- or morpholino-substituted analogs, potentially targeting kinase hinge regions [1]. This compound can be used in fragment-based screening or scaffold-hopping exercises for kinases such as BCR-ABL1, Raf-1, or PI3K.

ADME Lead Profiling: Non-Basic, Neutral Chemotype for Consistent Intracellular Exposure

In contrast to basic amine-containing analogs, the neutral furan-substituted structure provides pH-independent permeability, simplifying in vitro-in vivo correlations [2]. This compound is ideal for studies requiring reliable intracellular target engagement without confounding lysosomal sequestration.

Quote Request

Request a Quote for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.